Regioisomeric Differentiation: Meta- vs. Para-Substituted Sulfamoylbenzoic Acid Scaffolds
The target compound bears the sulfamoyl-thiolane-dioxide substituent at the meta (3-) position of the benzoic acid ring, in contrast to its closest commercially available analog, 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 325850-98-4), which places the identical substituent at the para (4-) position . In the broader sulfamoylbenzoic acid literature, meta-substituted derivatives (e.g., 3-sulfamoylbenzoic acid, CAS 636-76-0) demonstrate distinct enzyme inhibition profiles compared to para-substituted congeners. Specifically, 3-sulfamoylbenzoic acid exhibits phosphatase inhibitory activity and carbonic anhydrase inhibition, while 4-sulfamoylbenzoic acid derivatives are primarily explored as cPLA2α inhibitors . The ZINC database predicts differential target engagement: the meta-substituted target compound receives SEA prediction scores of P=94 for AKR1C3 (aldo-keto reductase family 1 member C3) and P=27 for AKR1C1, whereas the para-substituted analog (CAS 325850-98-4) has no corresponding SEA predictions publicly available for comparison [1]. The regioisomeric shift alters the dihedral angle between the aromatic ring and the sulfamoyl group, modifying the spatial presentation of the carboxylic acid pharmacophore—a critical determinant for binding pocket complementarity.
| Evidence Dimension | Regioisomeric substitution position (meta vs. para) and predicted target engagement profile |
|---|---|
| Target Compound Data | Meta-substituted (3-position); SEA prediction AKR1C3 P=94, AKR1C1 P=27, PPARD P=22; tPSA 111 Ų; logP -0.196; MW 319.36 [1] |
| Comparator Or Baseline | Para-substituted analog CAS 325850-98-4 (4-position); tPSA and logP values not independently verified in same database; identical molecular formula C11H13NO6S2, MW 319.35 |
| Quantified Difference | Identical molecular formula and mass; differentiation arises from spatial orientation of carboxylic acid relative to sulfamoyl-thiolane-dioxide group; target compound has computationally predicted AKR1C3 association (P=94) not reported for para analog |
| Conditions | Computational prediction (SEA, ChEMBL20-based); no direct comparative biochemical assay data available for either compound |
Why This Matters
The meta-substitution pattern may confer selectivity advantages for specific enzyme targets (e.g., AKR1C3, implicated in prostate cancer) compared to para-substituted analogs, necessitating procurement of the exact regioisomer for target-specific screening campaigns.
- [1] ZINC Database. ZINC806164. SEA Predictions based on ChEMBL20: AKR1C3 P-Value 94, Max Tc 63; AKR1C1 P-Value 27, Max Tc 56; PPARD P-Value 22, Max Tc 41; SFRP1 P-Value 19, Max Tc 45. View Source
